Ethyl 3-anilino-3-oxopropanoate
Overview
Description
Ethyl 3-anilino-3-oxopropanoate, also known as Ethyl 3-oxo-3-(phenylamino)propanoate, is a chemical compound with the CAS Number: 53341-66-5 . It has a linear formula of C11H13NO3 and a molecular weight of 207.23 . The IUPAC name for this compound is ethyl 3-anilino-3-oxopropanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-anilino-3-oxopropanoate is 1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) . This code provides a specific representation of its molecular structure.
Physical And Chemical Properties Analysis
Ethyl 3-anilino-3-oxopropanoate is a colorless to yellow liquid or semi-solid or solid or lump . The storage temperature is at room temperature, sealed in dry .
Scientific Research Applications
Green Chemistry Applications
Ethyl 3-anilino-3-oxopropanoate has been utilized in green chemistry for sequential coupling processes. For instance, it reacts with cyclic carbonates and methanol under the catalysis of faujasites, leading to the production of N,N-dimethyl derivatives. This process demonstrates the compound's role in sustainable chemistry practices, emphasizing chemoselectivity and efficiency in the transesterification of cyclic carbonates and selective N-methylation of anilines M. Selva, A. Perosa, & Massimo Fabris, 2008.
Bioanalytical Method Development
In bioanalytical research, Ethyl 3-anilino-3-oxopropanoate serves as a novel molecule with potent acetylcholinesterase inhibition property. A specific bioanalytical method has been established for its quantitative measurement, showcasing the compound's significance in drug development and pharmacokinetic studies Kavya Sri Nemani, Amit Shard, & P. Sengupta, 2018.
Anticancer Research
The compound's derivatives have shown anticancer potential in studies, where certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against colon cancer and leukemia cell lines. This illustrates its application in the development of new anticancer agents H. Abdel‐Aziz, T. Elsaman, et al., 2013.
Asymmetric Reduction
The compound has been reduced enantioselectively to corresponding (S)-alcohols by Rhizopus species, indicating its application in producing optically active pharmaceuticals and chemicals. This research highlights the importance of Ethyl 3-anilino-3-oxopropanoate in asymmetric synthesis and biocatalysis N. Salvi & S. Chattopadhyay, 2006.
Polymerization Catalyst Research
Furthermore, Ethyl 3-anilino-3-oxopropanoate is relevant in polymerization catalyst research, where its derivatives have been employed in ethylene polymerization catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands. These studies contribute to the understanding of polymerization mechanisms and the development of new polymeric materials J. C. Jenkins & M. Brookhart, 2004.
Safety And Hazards
properties
IUPAC Name |
ethyl 3-anilino-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKGJKEWQJVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201494 | |
Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-anilino-3-oxopropanoate | |
CAS RN |
53341-66-5 | |
Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053341665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.